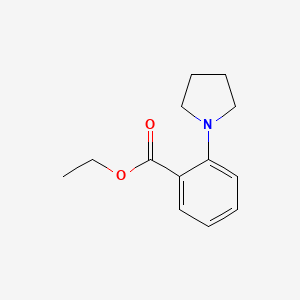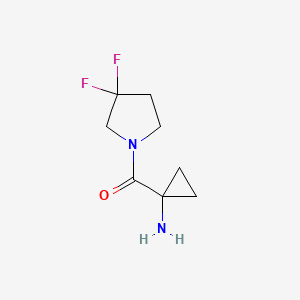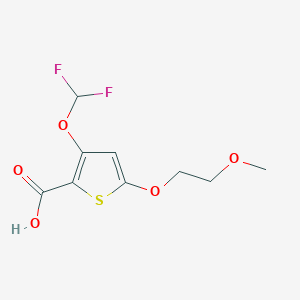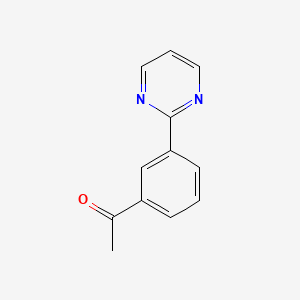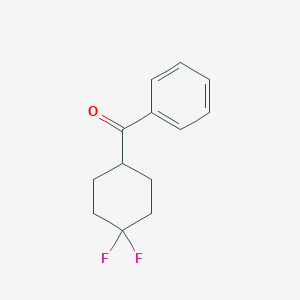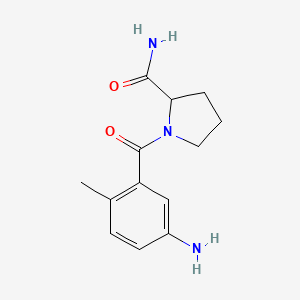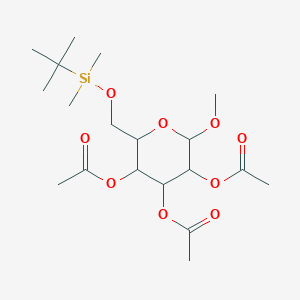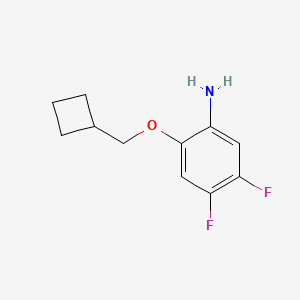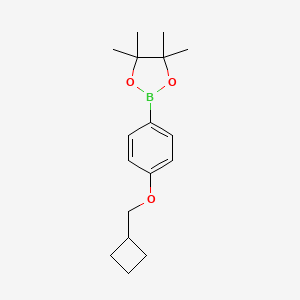
L-Glutaminyl-L-lysine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-6-Amino-2-((S)-2,5-diamino-5-oxopentanamido)hexanoic acid is a complex organic compound with significant importance in various scientific fields This compound is characterized by its intricate structure, which includes multiple amino groups and a hexanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-6-Amino-2-((S)-2,5-diamino-5-oxopentanamido)hexanoic acid typically involves multiple steps, starting from simpler organic molecules. One common method includes the use of amino acid derivatives as starting materials. The process often involves:
Protection of functional groups: To prevent unwanted reactions, specific functional groups are protected using protecting agents.
Formation of peptide bonds: This is achieved through coupling reactions, often using reagents like carbodiimides.
Deprotection: The protecting groups are removed to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated peptide synthesizers. These machines can handle the repetitive steps of protection, coupling, and deprotection efficiently, ensuring high yield and purity. The reaction conditions are optimized to maintain the stereochemistry of the compound, which is crucial for its biological activity.
Chemical Reactions Analysis
Types of Reactions
(S)-6-Amino-2-((S)-2,5-diamino-5-oxopentanamido)hexanoic acid can undergo various chemical reactions, including:
Oxidation: This reaction can modify the amino groups or the hexanoic acid backbone.
Reduction: Typically used to reduce any oxidized forms of the compound.
Substitution: Amino groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Like sodium borohydride or lithium aluminum hydride.
Substitution reagents: Including halogenating agents or nucleophiles.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield various oxo-derivatives, while substitution could introduce new functional groups into the molecule.
Scientific Research Applications
(S)-6-Amino-2-((S)-2,5-diamino-5-oxopentanamido)hexanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its role in protein synthesis and enzyme function.
Industry: Used in the production of specialized polymers and materials.
Mechanism of Action
The mechanism of action of (S)-6-Amino-2-((S)-2,5-diamino-5-oxopentanamido)hexanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The pathways involved often include signal transduction mechanisms and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
Hexanoic acid: A simpler compound with a similar backbone but lacking the amino groups.
Azelaic acid: Another carboxylic acid with different functional groups and applications.
Uniqueness
(S)-6-Amino-2-((S)-2,5-diamino-5-oxopentanamido)hexanoic acid is unique due to its multiple amino groups and specific stereochemistry, which confer distinct biological activities and chemical reactivity compared to simpler carboxylic acids.
Properties
CAS No. |
45234-03-5 |
|---|---|
Molecular Formula |
C11H22N4O4 |
Molecular Weight |
274.32 g/mol |
IUPAC Name |
(2S)-6-amino-2-[[(2S)-2,5-diamino-5-oxopentanoyl]amino]hexanoic acid |
InChI |
InChI=1S/C11H22N4O4/c12-6-2-1-3-8(11(18)19)15-10(17)7(13)4-5-9(14)16/h7-8H,1-6,12-13H2,(H2,14,16)(H,15,17)(H,18,19)/t7-,8-/m0/s1 |
InChI Key |
CLSDNFWKGFJIBZ-YUMQZZPRSA-N |
Isomeric SMILES |
C(CCN)C[C@@H](C(=O)O)NC(=O)[C@H](CCC(=O)N)N |
Canonical SMILES |
C(CCN)CC(C(=O)O)NC(=O)C(CCC(=O)N)N |
physical_description |
Solid |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


